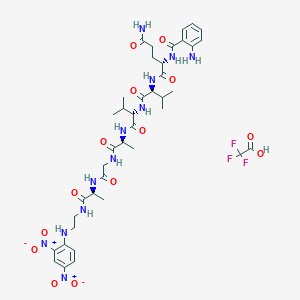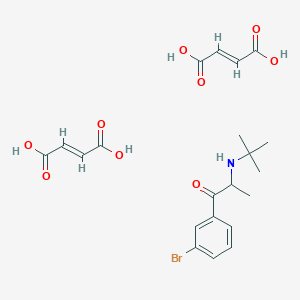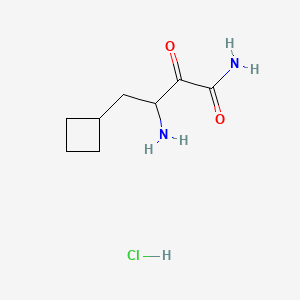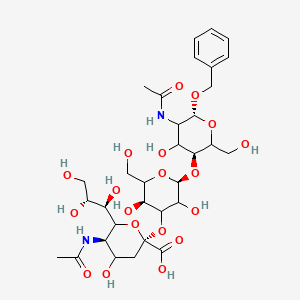
7-Cloro-fenotiazina-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorophenothiazin-3-ol is a chemical compound belonging to the phenothiazine class. This heterocyclic compound contains a sulfur atom and a nitrogen atom in its structure. It has been extensively studied for its biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
7-Chlorophenothiazin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives, including 7-Chlorophenothiazin-3-ol, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut method: This method involves the reductive cyclization of diphenylamines.
Oxidative cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Industrial Production Methods
Industrial production of 7-Chlorophenothiazin-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorophenothiazin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium dithionite or zinc dust-acetic acid.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core .
Mecanismo De Acción
The mechanism of action of 7-Chlorophenothiazin-3-ol involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with biological molecules, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound of 7-Chlorophenothiazin-3-ol.
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Thioridazine: Another phenothiazine derivative used as an antipsychotic.
Uniqueness
7-Chlorophenothiazin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups contribute to its reactivity and potential therapeutic applications .
Propiedades
IUPAC Name |
7-chloro-10H-phenothiazin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVIDWXYLWNTJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC3=C(N2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,2-a]pyridin-3-ol](/img/structure/B583105.png)
![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)


![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)





![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide](/img/structure/B583126.png)
